N-[2-(butan-2-yl)phenyl]prop-2-enamide
Description
N-[2-(butan-2-yl)phenyl]prop-2-enamide is an acrylamide derivative characterized by a branched alkyl substituent (butan-2-yl) attached to the benzene ring at the ortho position. The prop-2-enamide group provides structural flexibility, enabling interactions with biological targets or polymer matrices.
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10(3)11-8-6-7-9-12(11)14-13(15)5-2/h5-10H,2,4H2,1,3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJIGZZXDYWTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-yl)phenyl]prop-2-enamide typically involves the reaction of 2-(butan-2-yl)aniline with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of the aniline derivative and the acyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[2-(butan-2-yl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(butan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs of N-[2-(butan-2-yl)phenyl]prop-2-enamide, emphasizing substituent variations and their implications:
Key Observations:
- Substituent Position and Bioactivity : Electron-donating groups (e.g., methoxy, hydroxyl) in the para or meta positions enhance anti-inflammatory activity, as seen in Lycium-derived compounds . In contrast, electron-withdrawing groups (e.g., halogens) improve synthetic utility for polymers .
- Branched Alkyl vs.
Research Findings and Implications
- Natural vs. Synthetic Derivatives : Plant-derived acrylamides (e.g., Lycium spp.) prioritize hydroxyl/methoxy groups for bioactivity, while synthetic analogs focus on halogens or complex heterocycles for material science or drug design .
- Gaps in Knowledge: No direct studies on this compound exist. Priority areas for research include: Synthesis optimization to mitigate steric hindrance. Evaluation of anti-inflammatory or cytotoxic activity relative to hydroxyl/methoxy analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-[2-(butan-2-yl)phenyl]prop-2-enamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Core Reaction : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, coupling 2-(butan-2-yl)aniline with acryloyl chloride in anhydrous dichloromethane under nitrogen atmosphere .
- Optimization Parameters :
- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
- Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts .
- Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) to track reaction progress. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Expect signals at δ 6.5–7.5 ppm (aromatic protons), δ 5.5–6.5 ppm (acrylamide doublet), and δ 1.0–1.5 ppm (butan-2-yl methyl groups) .
- 13C NMR : Carbonyl resonance near δ 165 ppm (C=O), with aromatic carbons between δ 120–140 ppm .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]+ at m/z 217.3 .
- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement. Resolve disorder in the butan-2-yl group using restraints and constraints .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or DHODH). Parameterize the ligand with GAFF2 force field and solvation models .
- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding patterns .
- SAR Insights : Compare with analogs (e.g., chlorophenyl or nitro-substituted enamides) to identify critical substituents for activity .
Q. How should researchers resolve discrepancies between experimental and computational data (e.g., spectral vs. crystallographic results)?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands to address twinning or anisotropic displacement. Validate with Rint < 0.05 .
- Cross-Validation : Compare NMR-derived dihedral angles with DFT-optimized geometries (B3LYP/6-31G* basis set). Adjust force field parameters if deviations exceed 5° .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Reflux in 1M HCl or NaOH at 60°C for 24 hours. Monitor degradation via UPLC-MS .
- Oxidative Stress : Expose to 3% H2O2 and analyze peroxide adducts .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C. Calculate activation energy (Ea) from degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
